N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Description
N-(2-Methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by:
- N-substituent: A 2-methoxyphenyl group attached to the thiazole’s amine at position 2. The methoxy group (-OMe) confers electron-donating properties, enhancing solubility and influencing binding interactions.
This compound is structurally analogous to several bioactive thiazol-2-amines reported in the literature, which vary in substituents on both the N-phenyl and 4-phenyl moieties. Below, we systematically compare its structural and functional attributes with key analogs.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHICCOTMRLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-aminothiazole with appropriate substituted benzaldehydes. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with new functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine is a compound with the molecular formula C22H18N2OS and a molecular weight of approximately 358.5 g/mol. It features a thiazole ring with methoxyphenyl and biphenyl group substitutions, which contributes to its potential biological activities and various applications.
Structural Information
- Molecular Formula C22H18N2OS
- SMILES COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
- InChI InChI=1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
- InChIKey OFNHICCOTMRLLO-UHFFFAOYSA-N
Applications
While specific applications and case studies for this compound are not detailed in the search results, the compound's structure suggests potential uses in biological activities and various fields. Structurally similar thiazole derivatives exhibit biological activities such as:
- Antimicrobial N-(4-methoxyphenyl)-1,3-thiazol-2-amine contains a methoxy group on the phenyl.
- Anticancer N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol has halogen substitutions on phenyl groups.
- Anti-inflammatory N-(2-nitrophenyl)-4-(biphenylyl)-1,3-thiazol has a nitro group on one phenyl.
The presence of unique substitutions in this compound may influence its specific biological activities.
Synthesis
The synthesis of this compound typically involves multi-step processes.
Interaction Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Mechanistic and Pharmacological Insights
- Tubulin Inhibition: Compound 10s () binds to the colchicine site, disrupting microtubule dynamics.
- Antibacterial Activity : Halogenation (e.g., -F, -Cl) in analogs correlates with enhanced bacterial membrane disruption or enzyme inhibition. The target compound’s biphenyl may lack this advantage but could target Gram-positive strains via alternative mechanisms.
- Solubility vs. Bioavailability : The biphenyl group in the target compound increases logP, favoring membrane permeability but risking poor aqueous solubility. Salt forms (e.g., hydrobromide in ) or prodrug strategies may mitigate this.
Biological Activity
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine is a compound with significant biological activity attributed to its unique molecular structure. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 358.5 g/mol. Its structure features a thiazole ring substituted with two aromatic groups: a methoxyphenyl group and a biphenyl moiety. This arrangement is crucial for its biological interactions and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, research involving magnetic nanoparticles functionalized with thiazole derivatives showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the compound effectively inhibited bacterial growth, with Gram-negative bacteria being more susceptible than Gram-positive strains .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Sensitivity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | High |
Anticancer Activity
The compound's anticancer potential has also been investigated. A series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The findings revealed that modifications in the phenyl moiety significantly influenced the anticancer activity. Specifically, compounds with electronegative substituents at the para position exhibited enhanced efficacy against melanoma and prostate cancer cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 (Melanoma) | 5.6 |
| N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | PC3 (Prostate Cancer) | 3.8 |
Antifungal Activity
In vitro studies have shown that certain thiazole derivatives exhibit antifungal properties comparable to established antifungal agents like ketoconazole. The mechanism of action involves inhibition of key enzymes in the fungal biosynthetic pathways, such as 14α-demethylase, which is critical for ergosterol synthesis in fungi .
Table 3: Antifungal Activity Against Candida Species
| Compound | Candida Species | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 1.5 |
| N-(4-fluorophenyl)-1,3-thiazol-2-amine | Candida parapsilosis | 1.23 |
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial activity of magnetic nanoparticles coated with thiazole derivatives demonstrated effective inhibition against S. aureus and E. coli. The mechanism involved the diffusion of nanoparticles into bacterial membranes leading to cell death .
- Anticancer Mechanism : Research on thiazole derivatives indicated that the introduction of various substituents significantly altered their interaction with tubulin polymerization pathways, leading to enhanced anticancer activity against specific cell lines .
Q & A
Basic: What are the common synthetic routes for N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A reflux method using ethanol as a solvent and glacial acetic acid as a catalyst is common for forming the thiazole core. For example, 2-amino-4-(4-chlorophenyl)thiazole derivatives are prepared by reacting substituted thioureas with α-haloketones under reflux for 2–3 hours . Alternatively, the Hantzsch thiazole synthesis involves reacting thioureas with phenacyl bromides, as seen in related compounds . Optimization includes controlling temperature (90–100°C) and stoichiometric ratios to improve yields (70–85%) .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) using SHELX resolve structural ambiguities in thiazol-2-amine derivatives?
Methodological Answer:
SC-XRD with SHELX software (e.g., SHELXL97) refines structural models by iteratively adjusting atomic coordinates and thermal parameters. For thiazole derivatives, key steps include:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) and a CCD detector to measure reflections (e.g., 3242 independent reflections) .
- Hydrogen Placement: Constrain H-atoms using riding models (C–H = 0.93–0.96 Å) and refine isotropic displacement parameters .
- Validation: Analyze residual density maps (<0.2 eÅ⁻³) and Flack parameters (e.g., 0.06(8)) to confirm absolute configuration .
SHELX is robust for resolving dihedral angles (e.g., 9.2°–19.0° between aromatic rings) and weak interactions like C–H⋯π contacts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy: Confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N–H bending at ~3300 cm⁻¹) .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 391.572 for C₂₄H₂₉N₃S) .
Advanced: How do substituents on phenyl rings influence biological activity in thiazol-2-amine derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies systematically vary substituents to assess pharmacological effects:
- Electron-Withdrawing Groups (e.g., Cl): Enhance receptor binding via hydrophobic interactions, as seen in CRF1 antagonists (IC₅₀ = 3 nM) .
- Methoxy Groups: Improve solubility but may reduce metabolic stability. For example, 4-methoxy substitution increases bioavailability in kinase inhibitors .
- Biphenyl Moieties: Enhance π-π stacking with hydrophobic pockets, improving potency .
Method: Synthesize analogs (e.g., 4-phenyl vs. 4-pyridyl), test in vitro (e.g., cAMP inhibition ), and correlate with computational docking (e.g., AutoDock Vina).
Advanced: What challenges arise in refining crystallographic data for thiazole derivatives?
Methodological Answer:
- Disorder in Flexible Groups: Methyl or methoxy groups may exhibit rotational disorder. Address with ISOR and DELU restraints in SHELXL .
- Twinned Crystals: Use twin refinement (TWIN/BASF commands) for non-merohedral twinning, common in monoclinic systems .
- Weak Diffraction: Optimize data collection at low temperatures (100 K) and merge high-resolution reflections (I/σ(I) > 2) .
Basic: What are the typical reaction conditions for forming the thiazole ring?
Methodological Answer:
- Solvent: Ethanol or DMF for solubility .
- Catalyst: Glacial acetic acid (2–5 mol%) to protonate intermediates .
- Temperature: Reflux at 80–100°C for 2–5 hours .
- Workup: Precipitate product by adjusting pH to 8–9 with ammonia, followed by recrystallization (DMF/water) .
Advanced: How to analyze discrepancies between computational docking predictions and experimental binding assays?
Methodological Answer:
- Validation: Cross-check docking poses (e.g., Glide SP/XP) with SC-XRD-derived ligand conformations .
- Solvent Effects: Include explicit water molecules in MD simulations (e.g., Desmond) to account for hydrophobic interactions .
- Protonation States: Use Epik to predict ionization at physiological pH, critical for hydrogen bonding .
Example: Misalignment may arise from flexible side chains not modeled in static docking; refine with ensemble docking .
Advanced: What intermolecular interactions stabilize the crystal structure?
Methodological Answer:
- C–H⋯π Interactions: Stabilize packing via aryl ring interactions (e.g., 3.5–3.8 Å distances) .
- Van der Waals Forces: Dominate in non-polar regions (e.g., biphenyl moieties) .
- Hydrogen Bonds: Rare in hydrophobic derivatives but critical in polar analogs (e.g., N–H⋯O in oxadiazoles) .
Basic: What key structural features are derived from X-ray crystallography?
Methodological Answer:
- Bond Lengths: C–S (1.71–1.74 Å), C–N (1.32–1.38 Å) in the thiazole ring .
- Dihedral Angles: Thiazole vs. phenyl rings (9.2°–19.0°), influencing conjugation and planarity .
- Torsion Angles: Substituent orientation (e.g., dimethylamino group at 4.0° relative to benzene) .
Advanced: How to design analogs to improve pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., morpholine) to reduce LogP (<5) while retaining potency .
- Metabolic Stability: Replace labile methoxy groups with fluorinated analogs (e.g., 4-F) to block CYP450 oxidation .
- In Vivo Testing: Assess oral bioavailability (e.g., ID₅₀ = 5 mg/kg in rats) and brain penetration (ex vivo binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
